molecular formula C14H10I2O4 B028850 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid CAS No. 1155-40-4

4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid

Cat. No. B028850
CAS RN: 1155-40-4
M. Wt: 496.03 g/mol
InChI Key: KKJBNMLZBHFYAE-UHFFFAOYSA-N
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Description

Introduction to 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic Acid 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid is a complex organic compound with potential applications in various fields. While there is limited specific research on this exact compound, insights can be drawn from studies on similar compounds.

Synthesis Analysis Efficient biosynthesis methods have been developed for related compounds like 3,4-Dihydroxyphenylacetic acid, utilizing Escherichia coli as a production platform. This involves enhancing the shikimate pathway and introducing specific hydroxylases for increased yield (Li et al., 2019)(Li et al., 2019).

Molecular Structure Analysis Studies on molecular structures of related compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, provide insights into the arrangement of atoms and intermolecular interactions in complex organic molecules (Ajibade & Andrew, 2021)(Ajibade & Andrew, 2021).

Chemical Reactions and Properties The compound's chemical properties can be inferred from related studies. For instance, the study of enzyme reactions with phenolic compounds, such as the decarboxylation of hydroxycinnamic acids, provides insights into potential reactions and properties of similar compounds (Finkle et al., 1962)(Finkle et al., 1962).

Scientific Research Applications

  • Biosynthesis in E. coli : A study designed a biosynthetic pathway for 3, 4-dihydroxyphenylacetic acid in Escherichia coli, leading to efficient production of this compound, with potential applications in food and pharmaceutical industries (Li et al., 2019).

  • Synthesis of Thyroxine and Triiodothyronine Analogues : P-hydroxyphenylacetic acid serves as a starting material for preparing thyroxine and triiodothyronine acetic acid analogues, possibly impacting thyroid hormone metabolism (Wilkinson, 1956).

  • Phototriggers for l-Glutamic Acid : The introduction of substituents on the 4-hydroxyphenacyl (pHP) photoremovable protecting group extends its absorption range, enabling new phototriggers for l-glutamic acid and related compounds (Conrad et al., 2000).

  • Enzyme Study in Pseudomonas putida : The 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida is crucial in degrading phenylalanine, tyrosine, and various aromatic amines, requiring NADH for activity (Raju et al., 1988).

  • Antioxidant Properties : Studies highlight the antioxidant profile of dihydroxy- and trihydroxyphenolic acids, with implications for their use in various applications, including potential medicinal value (Siquet et al., 2006).

  • Polymer Applications : The synthesis of highly functionalized polymers like Poly(benzofuran-co-arylacetic acid) (PHMA) suggests diverse reactivity and potential use in nanomedicine and organocatalysis (Nan et al., 2017).

  • Electrochemical Conversion : Electrochemical conversion of phenylacetic acid produces 3,4-dihydroxyphenylacetic acid (3,4-DHPAA), a high-value compound with strong antioxidant activity (Trabelsi et al., 2015).

properties

IUPAC Name

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBNMLZBHFYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151121
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Molecular Weight

496.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid

CAS RN

1155-40-4
Record name 3,5-Diiodothyroacetic acid
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Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Record name 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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